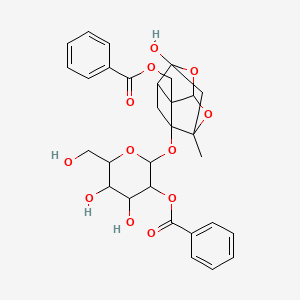

2'-O-Benzoylpaeoniflorin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[3-benzoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O12/c1-27-14-29(36)19-12-30(27,28(19,26(41-27)42-29)15-37-23(34)16-8-4-2-5-9-16)40-25-22(21(33)20(32)18(13-31)38-25)39-24(35)17-10-6-3-7-11-17/h2-11,18-22,25-26,31-33,36H,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPYOTHXDUDQAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3(C4CC1(C4(C(O2)O3)COC(=O)C5=CC=CC=C5)OC6C(C(C(C(O6)CO)O)O)OC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacological Mechanisms of 2'-O-Benzoylpaeoniflorin in Neuroprotection

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core pharmacological mechanisms of 2'-O-Benzoylpaeoniflorin, a key bioactive monoterpene glycoside derived from the roots of Paeonia lactiflora Pall. With growing interest in its therapeutic potential, particularly in the realm of neuroprotection, this document synthesizes current scientific understanding of its molecular interactions and cellular effects. We will delve into its potent anti-inflammatory and antioxidant properties, which form the cornerstone of its neuroprotective action, and explore its potential pharmacokinetic advantages.

Introduction: The Therapeutic Promise of this compound

This compound (BPF) is a derivative of paeoniflorin, the most abundant bioactive component of Total Glucosides of Peony (TGP), a well-established anti-inflammatory and immunomodulatory therapy in traditional Chinese medicine.[1] The addition of a benzoyl group to the paeoniflorin structure is hypothesized to enhance its lipophilicity, potentially leading to improved bioavailability and greater permeability across the blood-brain barrier (BBB) – a critical attribute for any neuroprotective agent.[2] While research on BPF is emerging, the existing evidence strongly points towards its significant therapeutic potential in neurological disorders where neuroinflammation and oxidative stress are key pathological drivers.

This guide will elucidate the known and inferred mechanisms of action of BPF, providing a solid foundation for further research and development in the field of neuropharmacology.

Core Neuroprotective Mechanisms: A Two-Pronged Approach

The neuroprotective effects of this compound are primarily attributed to its potent anti-inflammatory and antioxidant activities. These two interconnected mechanisms address the fundamental drivers of neuronal damage in a wide range of neurodegenerative and acute neurological conditions.

Potent Anti-Inflammatory Action: Quelling the Fire Within

Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory mediators, is a hallmark of many neurological diseases. BPF has demonstrated significant anti-inflammatory effects by modulating key signaling pathways.[3][4][5]

2.1.1. Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

BPF has been shown to effectively suppress the activation of the NF-κB pathway.[3][4] It achieves this by inhibiting the phosphorylation of the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[3] This leads to a significant reduction in the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as the enzyme inducible Nitric Oxide Synthase (iNOS).[3][4]

2.1.2. Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling cascade, comprising p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in translating extracellular stimuli into cellular responses, including inflammation. BPF has been observed to suppress the phosphorylation of p38, JNK, and ERK in response to inflammatory stimuli.[3] By modulating the MAPK pathway, BPF further dampens the inflammatory cascade, contributing to its neuroprotective effects.

Signaling Pathway Diagram: Anti-inflammatory Mechanisms of this compound

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Robust Antioxidant Activity: Combating Oxidative Damage

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a major contributor to neuronal cell death in various neurological disorders. While direct evidence for this compound is still emerging, its structural similarity to paeoniflorin and preliminary studies on related compounds strongly suggest its involvement in antioxidant pathways.[6]

2.2.1. Inferred Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Studies on paeoniflorin have demonstrated its ability to activate the Nrf2 pathway. Given that this compound possesses significant radical scavenging activity, it is highly probable that it also exerts its antioxidant effects through the activation of the Nrf2 pathway.

Signaling Pathway Diagram: Inferred Antioxidant Mechanism of this compound

Caption: Inferred antioxidant signaling pathway involving Nrf2 activation by this compound.

Pharmacokinetic Profile: A Potential for Enhanced CNS Delivery

A significant challenge in the development of neuroprotective drugs is their ability to effectively cross the blood-brain barrier (BBB). Paeoniflorin itself exhibits relatively low oral bioavailability.[2] However, the acylation of paeoniflorin, as in the case of this compound, has been shown to improve its pharmacokinetic properties.

A study on a similar derivative, Paeoniflorin-6'-O-benzene sulfonate (CP-25), demonstrated significantly improved absorption, longer mean residence time, and higher bioavailability compared to the parent compound, paeoniflorin.[2] The absolute bioavailability of CP-25 was found to be 10.6%, compared to 3.6% for paeoniflorin.[2] This suggests that the benzoyl group in this compound likely enhances its lipophilicity, facilitating its absorption and potentially its passage across the BBB.

Table 1: Comparative Pharmacokinetic Parameters of Paeoniflorin and its Acylated Derivative (CP-25) in Rats

| Parameter | Paeoniflorin (Oral) | CP-25 (Oral) |

| Cmax (µg/ml) | Undetectable | 0.12 - 0.44 |

| t1/2β (h) | - | 1.44 - 2.11 |

| Absolute Bioavailability (%) | 3.6 | 10.6 |

| Data adapted from a study on Paeoniflorin-6'O-benzene sulfonate (CP-25).[2] |

While these findings are promising, it is crucial to conduct specific pharmacokinetic and BBB permeability studies on this compound to confirm these potential advantages.

Experimental Protocols for Mechanistic Elucidation

To further investigate the neuroprotective mechanisms of this compound, the following experimental protocols are recommended.

In Vitro Assessment of Anti-inflammatory Activity in Microglia

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells.

Methodology:

-

Cell Culture: Culture a murine microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Seed cells in 24-well plates and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/ml) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent as an indicator of NO production.

-

Cytokine Analysis: Quantify the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to assess the protein levels of iNOS and the phosphorylation status of NF-κB p65, p38, JNK, and ERK.

Experimental Workflow: In Vitro Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of this compound in vitro.

In Vitro Assessment of Antioxidant Activity

Objective: To evaluate the free radical scavenging ability of this compound and its effect on intracellular ROS production.

Methodology:

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Mix different concentrations of this compound with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC50 value.

-

-

Cellular ROS Measurement:

-

Use a neuronal cell line (e.g., SH-SY5Y).

-

Pre-treat cells with this compound.

-

Induce oxidative stress with H2O2 or another ROS-inducing agent.

-

Load the cells with a fluorescent ROS probe (e.g., DCFH-DA).

-

Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

-

Conclusion and Future Directions

This compound is a promising neuroprotective agent with well-defined anti-inflammatory and potent antioxidant properties. Its mechanisms of action, primarily through the inhibition of the NF-κB and MAPK signaling pathways and the inferred activation of the Nrf2 pathway, address key pathological processes in a variety of neurological disorders. Furthermore, its chemical structure suggests the potential for improved pharmacokinetic properties, including enhanced BBB permeability, which warrants further investigation.

Future research should focus on:

-

Directly assessing the neuroprotective effects of this compound in in vitro and in vivo models of neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and acute neurological injuries (e.g., stroke).

-

Conducting comprehensive pharmacokinetic studies to determine its oral bioavailability and ability to cross the blood-brain barrier.

-

Elucidating the precise molecular interactions of this compound with its target proteins to further refine our understanding of its mechanisms of action.

The continued exploration of this compound holds significant promise for the development of novel and effective therapies for a range of debilitating neurological conditions.

References

-

Chan, E.W.C. (2025). Paeoniflorin and paeonol from Paeonia species are promising compounds with anticancer and other pharmacological properties. Journal of Applied Pharmaceutical Science, 15(06), 001–009. [Link]

-

Kim, J., et al. (2022). Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models. International Journal of Molecular Sciences, 23(21), 13130. [Link]

-

Li, C., et al. (2013). Antioxidative and anti-inflammatory activities of paeoniflorin and oxypaeoniflora on AGEs-induced mesangial cell damage. Planta Medica, 79(14), 1339-1344. [Link]

- BenchChem. (2025). Unveiling the Antioxidant Potential of Benzoyloxypaeoniflorin: A Technical Guide for Researchers. BenchChem.

-

Liu, H., et al. (2006). Paeoniflorin attenuates neuroinflammation and dopaminergic neurodegeneration in the MPTP model of Parkinson's disease by activation of adenosine A1 receptor. British Journal of Pharmacology, 148(3), 314-325. [Link]

-

Liu, H., et al. (2022). A review for the pharmacological effects of paeoniflorin in the nervous system. Frontiers in Pharmacology, 13, 898955. [Link]

-

Kim, J., et al. (2022). Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models. International Journal of Molecular Sciences, 23(21), 13130. [Link]

- BenchChem. (2025). Unveiling the Antioxidant Potential of Benzoyloxypaeoniflorin: A Technical Guide for Researchers. BenchChem.

-

Liu, Y., et al. (2012). Paeoniflorin protects against ischemia-induced brain damages in rats via inhibiting MAPKs/NF-κB-mediated inflammatory responses. PLoS One, 7(11), e49701. [Link]

-

Zhang, L., & Wei, W. (2020). Anti-inflammatory and immunomodulatory effects of paeoniflorin and its derivatives. Frontiers in Pharmacology, 11, 1148. [Link]

-

Xu, Q., et al. (2025). Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway. Bioorganic Chemistry, 161, 108711. [Link]

-

Tu, J., et al. (2019). The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases. Frontiers in Pharmacology, 10, 57. [Link]

-

Zhao, Y., et al. (2024). Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy. Frontiers in Pharmacology, 15, 1413813. [Link]

-

Wei, W., et al. (2016). Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration. Xenobiotica, 46(10), 874-880. [Link]

Sources

- 1. Frontiers | The Regulatory Effects of Paeoniflorin and Its Derivative Paeoniflorin-6′-O-Benzene Sulfonate CP-25 on Inflammation and Immune Diseases [frontiersin.org]

- 2. Pharmacokinetic comparisons of Paeoniflorin and Paeoniflorin-6'O-benzene sulfonate in rats via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy - PMC [pmc.ncbi.nlm.nih.gov]

Screening the Antioxidant Activity of 2'-O-Benzoylpaeoniflorin

An In-depth Technical Guide

Abstract

Oxidative stress is a key pathological driver in numerous human diseases, making the discovery of novel antioxidant compounds a critical focus of pharmaceutical research. 2'-O-Benzoylpaeoniflorin, a monoterpene glycoside derived from Paeonia species, represents a promising candidate for therapeutic development.[1][2][] This technical guide provides a comprehensive framework for the systematic evaluation of its antioxidant potential. We move beyond simple protocols to explain the causality behind experimental choices, offering a multi-tiered screening strategy that progresses from foundational chemical assays to biologically relevant cellular models and mechanistic investigation. This document serves as a practical and scientifically rigorous resource for researchers aiming to characterize the antioxidant profile of this compound and similar natural products.

Introduction: The Rationale for Antioxidant Screening

Reactive oxygen species (ROS) are continuously generated as byproducts of normal metabolic processes.[4] Under physiological conditions, endogenous antioxidant systems effectively neutralize these species. However, an imbalance favoring ROS production leads to oxidative stress, a state that inflicts damage upon crucial biomolecules like lipids, proteins, and nucleic acids.[5] This damage is a well-established contributor to the pathophysiology of cancer, cardiovascular diseases, and neurodegenerative disorders.[4]

Natural products are a rich reservoir of potential antioxidant agents. Paeoniflorin, a major bioactive component of Paeonia lactiflora, and its derivatives have demonstrated significant antioxidant and anti-inflammatory properties.[6][7][8][9] this compound (C₃₀H₃₂O₁₂, MW: 584.58 g/mol ) is a related compound with reported antioxidant activity.[10][11][12] A robust and systematic screening approach is essential to fully characterize its antioxidant capacity, validate its therapeutic potential, and elucidate its mechanism of action.

This guide outlines a logical workflow, beginning with fundamental in vitro chemical assays to establish direct radical scavenging ability, followed by cell-based assays that provide a more physiologically relevant context by accounting for bioavailability and metabolism.[5] Finally, we explore the investigation of the Nrf2-ARE pathway, a pivotal cellular defense mechanism against oxidative stress.[13][14]

Tier 1: In Vitro Chemical Antioxidant Capacity Assays

The initial screening phase employs a battery of chemical assays to quantify the direct antioxidant activity of this compound. It is crucial to use multiple assays, as they operate via different mechanisms, providing a more complete profile of the compound's capabilities.[4] The primary mechanisms evaluated are hydrogen atom transfer (HAT) and single electron transfer (SET).[15]

Causality of Assay Selection

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This is a rapid and simple method based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow that can be measured spectrophotometrically.[15][16][17]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).[17][18] It is versatile as it can be used for both hydrophilic and lipophilic compounds.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which is monitored by a color change.[15][17][18] This assay is based purely on the electron-donating capacity of the compound.[15]

Data Presentation: Summary of Chemical Assays

| Assay | Principle | Radical/Oxidant | Measurement Wavelength | Key Output |

| DPPH | Electron/Hydrogen Atom Transfer | DPPH• (stable radical) | ~517 nm | IC₅₀ (μM) |

| ABTS | Electron/Hydrogen Atom Transfer | ABTS•+ (radical cation) | ~734 nm | Trolox Equivalents (TE) |

| FRAP | Single Electron Transfer (Reduction) | Fe³⁺-TPTZ complex | ~593 nm | Ferrous Equivalents (μM Fe²⁺) |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standardized procedure. Optimization may be required based on the specific purity and solubility of the this compound sample.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

-

Prepare serial dilutions of the stock solution to create a range of test concentrations (e.g., 1, 5, 10, 25, 50, 100 μM).

-

Prepare a positive control solution (e.g., Ascorbic Acid or Trolox) at similar concentrations.

-

-

Assay Procedure:

-

Pipette 100 μL of each concentration of the test compound, positive control, or solvent (for the blank) into a 96-well microplate.

-

Add 100 μL of the 0.1 mM DPPH solution to all wells.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement & Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 (Where A_control is the absorbance of the DPPH solution with solvent only, and A_sample is the absorbance with the test compound).

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the scavenging percentage against the compound concentration.

-

Tier 2: Cellular Antioxidant Activity (CAA) Assay

While chemical assays are useful for initial screening, they lack biological relevance. The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for critical factors like cell uptake, distribution, and metabolism.[5]

Principle of the Assay

The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[5][19] Once inside the cell, cellular esterases cleave the acetate groups, trapping the non-fluorescent DCFH molecule. A peroxyl radical initiator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is then added. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-Dichlorofluorescein (DCF). An effective antioxidant like this compound will quench these radicals, preventing the oxidation of DCFH and thereby reducing the fluorescence signal.[19][20][21]

Experimental Workflow: CAA Assay

Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.

Detailed Protocol: CAA Assay

This protocol is adapted from standard methodologies and may require optimization.[5][19][21]

-

Cell Culture and Seeding:

-

Culture a suitable cell line, such as human hepatocarcinoma HepG2 cells, in appropriate media.

-

Seed cells into a 96-well black, clear-bottom plate at a density that will achieve 90-100% confluence within 24 hours (e.g., 6 x 10⁴ cells/well).[5]

-

Incubate at 37°C with 5% CO₂.

-

-

Compound and Probe Incubation:

-

After 24 hours, carefully remove the culture medium.

-

Wash the cell monolayer gently with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add 50 µL of treatment solutions containing various concentrations of this compound (or Quercetin as a positive control) prepared in culture media.

-

Incubate the plate, protected from light, for 1 hour at 37°C.[21]

-

-

Oxidation and Measurement:

-

Remove the treatment solutions and wash the cells three times with DPBS.[5][19]

-

Add 100 µL of the Free Radical Initiator solution (e.g., AAPH) to all wells.[21]

-

Immediately place the plate in a fluorescent microplate reader pre-heated to 37°C.

-

Read fluorescence kinetically with an excitation wavelength of ~480-485 nm and an emission wavelength of ~530-538 nm.[5] Readings should be taken every 1 to 5 minutes for a total of 60 minutes.[5][21]

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the fluorescence readings over time for each well.

-

The antioxidant activity is determined by comparing the AUC of the sample-treated wells to the control (vehicle-treated) wells.

-

Tier 3: Mechanistic Insight via the Nrf2-ARE Pathway

Potent antioxidants often do more than just scavenge radicals; they can also enhance the cell's endogenous defense systems. A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[13]

Principle of the Nrf2-ARE Pathway

Under normal, non-stressed conditions, the transcription factor Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[14][22] Upon exposure to oxidative stress or an activating compound (like, potentially, this compound), specific cysteine residues on Keap1 are modified.[14] This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation.[23] Stabilized Nrf2 then accumulates and translocates into the nucleus. In the nucleus, it forms a heterodimer with small Maf proteins (sMaf) and binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of numerous cytoprotective genes.[13][14][22] This binding initiates the transcription of a suite of antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), bolstering the cell's overall antioxidant capacity.[24]

Visualization: The Nrf2-ARE Signaling Cascade

Caption: The Keap1-Nrf2 antioxidant response pathway.

Experimental Approaches to Verify Nrf2 Activation

To confirm if this compound exerts its antioxidant effects via this pathway, the following experiments can be conducted:

-

Western Blot Analysis: Treat cells (e.g., HepG2 or PC12) with the compound for various time points.[25] Lyse the cells and separate nuclear and cytosolic fractions. Perform Western blotting to measure the levels of Nrf2 in the nucleus. An increase in nuclear Nrf2 following treatment would indicate activation.[25] Concurrently, measure the protein expression of downstream targets like HO-1 and NQO1.

-

Quantitative PCR (qPCR): To determine if the increase in protein is due to increased transcription, extract RNA from treated cells and perform qPCR for the genes encoding HO-1, NQO1, and other ARE-regulated enzymes.

-

Reporter Gene Assay: Use a cell line that has been stably transfected with a reporter construct containing the ARE sequence linked to a reporter gene (e.g., luciferase). An increase in luciferase activity upon treatment with this compound would provide direct evidence of ARE-mediated transcriptional activation.

Conclusion and Future Directions

This guide presents a structured, multi-tiered strategy for the comprehensive antioxidant screening of this compound. By progressing from fundamental chemical reactivity to complex cellular responses and specific molecular pathways, researchers can build a robust data package that thoroughly characterizes the compound's antioxidant profile. The initial in vitro assays (DPPH, ABTS, FRAP) provide a rapid assessment of direct scavenging ability, while the Cellular Antioxidant Assay offers crucial insights into its efficacy in a biological context. Investigating the Nrf2 pathway provides a potential mechanism of action that goes beyond simple radical quenching to include the upregulation of endogenous cellular defenses.

Positive results from this screening cascade would provide a strong rationale for advancing this compound into more complex preclinical models to evaluate its efficacy in preventing or treating diseases rooted in oxidative stress.

References

- Shaw, P., & Chattopadhyay, A. (2020). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry.

- Kamiya Biomedical Company. (n.d.). Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.

- Li, M., et al. (2024).

- Cell Biolabs, Inc. (n.d.). Cell Based Exogenous Antioxidant Assay. Cell Biolabs, Inc..

- Wang, D., et al. (2023). Summary of paeoniflorin derivatives and their biological activities. Chinese Chemical Letters.

- Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc..

- He, F., & Ma, Q. (2011). Molecular Mechanisms of Nrf2-Mediated Antioxidant Response. Molecular and Cellular Biology.

- Shaw, P., et al. (2017).

- BenchChem. (n.d.). An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. BenchChem.

- Sova, M., & Saso, L. (2021).

- Abcam. (2023). ab242300 Cellular Antioxidant Assay Kit. Abcam.

- Singh, B., et al. (2025).

- Sari, D. K., et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences.

- Lee, Y. J., et al. (2019). Paeoniflorin Derivaties from Peony Roots Affecting Osteoblastic and Osteoclastic Differentiation. Indian Journal of Pharmaceutical Sciences.

- Liu, R., et al. (2018). Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils. Journal of Food Science and Technology.

- Xiao, Q., et al. (2023).

- Sharma, O. P., & Bhat, T. K. (2009). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.

- Rohmah, J., et al. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. Journal of Universitas Airlangga.

- Ou, B., et al. (2009). Comparative Study of Antioxidant Properties and Total Phenolic Content of 30 Plant Extracts of Industrial Interest Using DPPH, ABTS, FRAP, SOD, and ORAC Assays. Journal of Agricultural and Food Chemistry.

- Wang, Y., et al. (2025). Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review. Biomedicine & Pharmacotherapy.

- BenchChem. (n.d.). Unveiling the Antioxidant Potential of Benzoyloxypaeoniflorin: A Technical Guide for Researchers. BenchChem.

- Zhao, Y., et al. (2024).

- Kim, Y. C., et al. (2001). A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa. Planta Medica.

- Pharmaffiliates. (n.d.). This compound.

- Niu, J., et al. (2024). Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review. Biomedicine & Pharmacotherapy.

- Da, C. S., et al. (2025). Paeoniflorin and paeonol from Paeonia species are promising compounds with anticancer and other pharmacological properties. Journal of Applied Pharmaceutical Science.

- National Center for Biotechnology Information. (n.d.). Benzoylpaeoniflorin. PubChem.

- Kim, H. B., et al. (2024). Contents of paeoniflorin and albiflorin in two Korean landraces of Paeonia lactiflora and characterization of paeoniflorin biosynthesis genes in peony. Horticulture, Environment, and Biotechnology.

- BOC Sciences. (n.d.). CAS 38642-49-8 (Benzoylpaeoniflorin). BOC Sciences.

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. Benzoylpaeoniflorin | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Evaluation and comparison of in vitro antioxidant activities of unsaponifiable fraction of 11 kinds of edible vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Antioxidant effects of Paeoniflorin and relevant molecular mechanisms as related to a variety of diseases: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Screening of potential antioxidant bioactive Q-markers of paeoniae radix rubra based on an integrated multimodal strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new antioxidant monoterpene glycoside, alpha-benzoyloxypaeoniflorin from Paeonia suffruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ijpsonline.com [ijpsonline.com]

- 19. kamiyabiomedical.com [kamiyabiomedical.com]

- 20. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

- 21. content.abcam.com [content.abcam.com]

- 22. An Overview of the Nrf2/ARE Pathway and Its Role in Neurodegenerative Diseases [mdpi.com]

- 23. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Molecular Docking of 2'-O-Benzoylpaeoniflorin with Key Inflammatory and Neuroprotective Targets

Abstract

2'-O-Benzoylpaeoniflorin (BPF), a monoterpene glycoside isolated from Paeonia species, has demonstrated significant therapeutic potential, primarily attributed to its potent anti-inflammatory and neuroprotective activities.[1][2] Its mechanism of action involves the modulation of critical signaling pathways, including the suppression of mitogen-activated protein kinases (MAPKs) and the NF-κB signaling cascade.[3][4] Molecular docking, a cornerstone of structure-based drug design, provides an invaluable computational framework to elucidate the binding mechanisms of bioactive compounds like BPF with their protein targets at a molecular level.[5][6] This technical guide offers researchers, scientists, and drug development professionals a comprehensive, in-depth walkthrough of a molecular docking workflow tailored to BPF. We will explore the rationale for selecting high-priority protein targets based on BPF's established pharmacology, provide detailed, field-proven protocols for ligand and receptor preparation, and delineate a systematic approach to analyzing and interpreting docking results. The objective is to equip researchers with the technical knowledge and practical steps required to investigate the molecular interactions of this compound, thereby accelerating its journey from a promising natural product to a potential therapeutic agent.

Introduction to this compound (BPF) and In Silico Drug Discovery

The Therapeutic Promise of BPF

This compound is a natural product derived from the root of Paeonia lactiflora, a plant with a long history in traditional medicine.[7] Modern pharmacological studies have begun to unravel the molecular basis for its therapeutic effects.

-

Anti-Inflammatory Activity: BPF has been shown to exert powerful anti-inflammatory effects in various preclinical models, including sepsis and psoriasis.[3][8] Its mechanism is tied to the significant downregulation of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[3][4] This is achieved by inhibiting key upstream signaling kinases, namely the JNK, ERK, and p38 MAPK pathways, and suppressing the activation of the master inflammatory regulator, NF-κB.[3][9]

-

Neuroprotective Potential: The parent compound, paeoniflorin, is well-documented for its neuroprotective capabilities, shielding neurons from glutamate-induced toxicity, oxidative stress, and neuroinflammation.[10][11] These effects are linked to the modulation of apoptosis-regulating proteins within the Bcl-2 family and the stabilization of intracellular calcium signaling.[10][12] Given its structural similarity and enhanced lipophilicity, BPF is a prime candidate for further investigation into its potential in treating neurodegenerative disorders.[13]

The Principle of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[6] The fundamental goal is to find the binding mode that minimizes the free energy of the overall system. This process simulates the molecular recognition event, which is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.[5] By predicting both the binding pose and the binding affinity (often expressed as a docking score), this method allows researchers to screen large compound libraries, prioritize candidates for experimental testing, and generate hypotheses about the structural basis of a compound's activity.[14]

Objectives of this Guide

This guide is designed to serve as a self-contained technical resource for conducting molecular docking studies on BPF. It moves beyond a simple list of steps to explain the causality behind critical experimental choices. The core objectives are:

-

To provide a scientifically-grounded rationale for selecting relevant protein targets for BPF.

-

To deliver detailed, step-by-step protocols for every stage of the docking workflow.

-

To offer a clear framework for interpreting the computational results in a biologically meaningful context.

Target Identification and Rationale

Strategy for Target Selection

The selection of appropriate protein targets is the most critical step in a molecular docking study. A target-centric approach, guided by the known pharmacology of BPF, ensures that the computational investigation is both relevant and likely to yield actionable insights. Our strategy focuses on key regulatory proteins within the signaling pathways that are experimentally confirmed to be modulated by BPF.

Primary Anti-Inflammatory Targets

Based on robust evidence of BPF's anti-inflammatory mechanism, the following proteins are selected as high-priority targets.[3][4][8]

-

p38 Mitogen-Activated Protein Kinase (p38 MAPK): A central kinase in the cellular response to inflammatory stimuli like lipopolysaccharide (LPS).[15] Its inhibition directly blocks the production of TNF-α and other cytokines, making it a validated target for anti-inflammatory drugs.[15][16]

-

Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta (IKKβ): This kinase is essential for activating the NF-κB pathway.[15] By phosphorylating the inhibitor IκBα, IKKβ triggers its degradation, allowing NF-κB to enter the nucleus and initiate the transcription of pro-inflammatory genes. Targeting IKKβ is a direct strategy to shut down this entire cascade.

-

Tumor Necrosis Factor-alpha (TNF-α): A primary pro-inflammatory cytokine that orchestrates a broad inflammatory response.[9] Recent studies suggest BPF may interfere with TNF-α trimerization or its binding to its receptor, making the protein itself a compelling direct target for docking.[8]

Exploratory Neuroprotective Targets

Building on the known activities of paeoniflorin, these targets offer an avenue to explore the potential neuroprotective mechanisms of BPF.

-

Calmodulin (CaM): A ubiquitous calcium-binding protein that acts as a primary sensor of intracellular calcium levels.[17] Calcium dysregulation is an early and critical event in many neurodegenerative diseases, and CaM's role in regulating downstream kinases like CaMKII makes it a pivotal target.[12][17]

-

B-cell lymphoma-2 (Bcl-2): A key anti-apoptotic protein that prevents the release of cytochrome c from mitochondria, a critical step in the intrinsic apoptosis pathway.[10] Paeoniflorin has been shown to upregulate Bcl-2, and understanding how BPF might interact with it could reveal a direct anti-apoptotic mechanism.

Caption: BPF's mechanism of action, inhibiting key kinases to block inflammatory gene expression.

The Molecular Docking Workflow: A Step-by-Step Protocol

A successful docking experiment hinges on meticulous preparation of both the ligand and the receptor. The workflow described here is a self-validating system designed to ensure reproducibility and accuracy.

Caption: A high-level overview of the molecular docking experimental workflow.

Step 1: Ligand Preparation (this compound)

The goal of ligand preparation is to generate a low-energy, three-dimensional structure with correct atom types and charges.

-

Protocol:

-

Obtain Structure: Download the 3D structure of this compound (PubChem CID: 21631106) in SDF format from the PubChem database.[18]

-

Add Hydrogens and Assign Charges: Load the SDF file into a molecular modeling program (e.g., UCSF Chimera, AutoDock Tools).[19][20] Use the software's tools to add hydrogens, which are often missing from database files but are crucial for calculating interactions.[21] Assign partial charges using a standard force field like Gasteiger.

-

Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., AMBER).[22] This step resolves any steric clashes and brings the molecule to a more stable, low-energy conformation.

-

Define Rotatable Bonds: Identify and define the rotatable bonds within the BPF structure. Docking software uses this information to explore different conformations of the ligand during the simulation.[21]

-

Save in Docking-Ready Format: Save the prepared ligand in the format required by your docking software (e.g., PDBQT for AutoDock Vina). This file contains the atomic coordinates, charge information, and atom type definitions.

-

Step 2: Receptor Preparation

Receptor preparation involves cleaning the crystal structure to isolate the protein chain of interest and prepare it for docking.[23]

-

Protocol:

-

Select PDB Entry: Download the crystal structure of your target protein from the RCSB Protein Data Bank (PDB). Choose a high-resolution structure (<2.5 Å) that is co-crystallized with a ligand in the active site of interest, as this validates the binding pocket's conformation.

-

Clean the Structure: Load the PDB file into your modeling software. Remove all non-essential molecules, including water molecules, ions, cofactors, and the original co-crystallized ligand.[19][24] If the protein is a multimer, isolate the single chain (monomer) relevant for docking.[23]

-

Repair and Add Hydrogens: Check for any missing residues or side-chain atoms in the PDB file; some tools can model these in.[19] Add polar hydrogen atoms to the protein to enable correct hydrogen bond formation.[20][21]

-

Assign Charges: Merge non-polar hydrogens and assign partial charges to the remaining protein atoms.

-

Save in Docking-Ready Format: Save the prepared receptor as a PDBQT file (for AutoDock Vina) or the equivalent for other software.

-

Step 3: Defining the Binding Site (Grid Box Generation)

The docking simulation does not search the entire protein surface. You must define a specific search space, known as a grid box, where the software will attempt to place the ligand.[22]

-

Protocol:

-

Identify the Active Site: The most reliable way to define the binding site is to use the coordinates of the co-crystallized ligand that was removed during receptor preparation.

-

Center the Grid Box: Center the grid box on the geometric center of the original ligand's position.

-

Set Dimensions: Define the x, y, and z dimensions of the box. The box should be large enough to encompass the entire binding pocket and allow the ligand (BPF) to rotate and translate freely within it, typically with a 3-6 Å buffer around the known ligand space.[22]

-

Step 4: Performing the Docking Simulation

This is the core computational step where the software explores binding poses and scores them.

-

Protocol (Example with AutoDock Vina):

-

Prepare Configuration File: Create a text file specifying the paths to the prepared receptor and ligand files, the center and dimensions of the grid box, and the desired output file name.

-

Execute from Command Line: Run the docking simulation from the terminal using a command similar to the following: vina --config config.txt --log results.log

-

Output: The software will generate an output file (e.g., in PDBQT format) containing the coordinates of the top-ranked binding poses (usually 9 or 10) and their corresponding binding affinity scores.

-

Analysis and Interpretation of Docking Results

Raw docking output is just numbers and coordinates. The true scientific value comes from careful analysis and interpretation.[25][26]

The Docking Score: Understanding Binding Affinity

The primary quantitative result is the docking score, typically reported in kcal/mol.[27] This score is an estimation of the binding free energy (ΔG). A more negative value indicates a more favorable, stronger binding interaction between the ligand and the receptor.[25] When comparing the docking of BPF to different targets, or comparing BPF to other ligands for the same target, the docking score provides a first-pass ranking of binding strength.

Pose Analysis: Visualizing Ligand-Receptor Interactions

Visual inspection of the predicted binding pose is essential to determine if the interaction is plausible.[25]

-

Protocol:

-

Load Complex: Open the prepared receptor file and the docking output file in a molecular visualization program like PyMOL or UCSF Chimera.[28]

-

Examine Top Poses: Focus on the top-scoring pose. Observe how well the ligand fits within the binding pocket. Look for steric clashes, which would indicate an unfavorable pose.

-

Identify Key Interactions: Use the software's analysis tools to identify and visualize non-covalent interactions between BPF and the amino acid residues of the protein. Pay close attention to:

-

Hydrogen Bonds: These are strong, directional interactions and are key indicators of binding specificity.

-

Hydrophobic Interactions: The burying of non-polar surfaces of BPF within hydrophobic pockets of the receptor.

-

Pi-Stacking or Cation-Pi Interactions: Involving aromatic rings in BPF and the protein.

-

-

Generate Interaction Diagrams: Use tools like LigPlot+ or the built-in functions of some software to generate 2D diagrams that clearly summarize all the interactions between the ligand and the receptor residues.[27]

-

Caption: A conceptual diagram of key non-covalent ligand-receptor interactions.

Data Presentation and Comparison

Summarizing the results in a clear, structured table is crucial for comparing the binding of BPF across multiple targets.

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Number of H-Bonds |

| p38 MAPK | [Example PDB] | [Example Value] | [Example: MET109, LYS53, ASP168] | [Example: 3] |

| IKKβ | [Example PDB] | [Example Value] | [Example: CYS99, VAL29, GLU149] | [Example: 2] |

| TNF-α | [Example PDB] | [Example Value] | [Example: TYR59, GLN61, LEU120] | [Example: 4] |

| Calmodulin | [Example PDB] | [Example Value] | [Example: MET71, PHE19, GLU84] | [Example: 1] |

| Bcl-2 | [Example PDB] | [Example Value] | [Example: ARG102, PHE101, TYR195] | [Example: 2] |

Protocol Validation: The Importance of Re-docking

A critical step for ensuring the trustworthiness of your docking protocol is "re-docking."[6] This involves docking the original co-crystallized ligand back into its own receptor's binding site. The success of this experiment is measured by the Root Mean Square Deviation (RMSD) between the predicted pose and the original crystal pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your chosen parameters can accurately reproduce a known binding mode.[25][28]

Advanced Considerations and Future Directions

Limitations of Rigid Receptor Docking

The standard workflow described treats the protein receptor as a rigid entity. This is a computational shortcut that can sometimes fail to capture the true nature of binding, especially when a protein's side chains or backbone must move to accommodate the ligand—a phenomenon known as "induced fit".[14]

Induced Fit and Ensemble Docking

To account for protein flexibility, more advanced techniques can be employed. Induced fit docking allows specific receptor side chains in the active site to move during the simulation.[5] Ensemble docking involves docking the ligand against multiple different conformations of the receptor, which can be generated from experimental data or molecular dynamics simulations.[5]

Post-Docking Analysis: The Role of Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a favorable binding pose, a ligand-receptor complex is a dynamic system. MD simulations can be run on the top-ranked docked complex to assess its stability over time (e.g., nanoseconds).[22] This higher-level computational method provides a more realistic view of the interaction and can be used to calculate binding free energies with greater accuracy.

From In Silico to In Vitro: Experimental Validation

Ultimately, molecular docking is a hypothesis-generating tool.[6] The predictions made—that BPF binds to and likely inhibits p38 MAPK, for example—must be validated through laboratory experiments. This could include enzyme inhibition assays, surface plasmon resonance (SPR) to measure binding kinetics, or cell-based assays to confirm the downstream effects of target engagement.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for investigating the molecular targets of this compound through molecular docking. By grounding target selection in known pharmacology and adhering to meticulous, self-validating protocols, researchers can generate high-confidence structural hypotheses about BPF's mechanism of action. The insights gained from this in silico approach—identifying key interacting residues and predicting binding affinities for critical anti-inflammatory and neuroprotective targets—are invaluable for guiding subsequent medicinal chemistry efforts and supporting the development of BPF as a novel therapeutic agent. The integration of docking with advanced computational methods and, most importantly, experimental validation will be key to fully unlocking its potential.

References

-

ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. [Link]

-

Quora. (2021, September 20). How does one prepare proteins for molecular docking? Quora. [Link]

-

Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. CD ComputaBio. [Link]

-

ResearchGate. (n.d.). Molecular docking of Paeoniflorin target genes: Three-dimensional and... ResearchGate. [Link]

-

Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models? Bonvin Lab. [Link]

-

PLOS Computational Biology. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

-

MDPI. (2023, October 3). New Monoterpene Glycoside Paeoniflorin Derivatives as NO and IL-1β Inhibitors: Synthesis and Biological Evaluation. MDPI. [Link]

-

EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. EMBL-EBI. [Link]

-

ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. ScotChem. [Link]

-

Wiley Online Library. (2024, September 15). Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives. Wiley Online Library. [Link]

-

National Center for Biotechnology Information. (2023, November 11). Protein Biomarkers Shared by Multiple Neurodegenerative Diseases Are Calmodulin-Binding Proteins Offering Novel and Potentially Universal Therapeutic Targets. PMC. [Link]

-

YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. YouTube. [Link]

-

Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. [Link]

-

JSciMed Central. (2017, May 23). Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

-

Shadecoder. (2026, January 2). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder. [Link]

-

ResearchGate. (n.d.). Synthesis, Antioxidant Activity, and Molecular Docking of Novel Paeoniflorin Derivatives. ResearchGate. [Link]

-

News-Medical.net. (2018, July 6). Targeting multiple proteins may be key to treat neurodegenerative disorders. News-Medical.net. [Link]

-

Scilit. (n.d.). Potential Chemoprevention of Paeoniflorin in Colitis‐Associated Colorectal Cancer by Network Pharmacology, Molecular Docking, and In Vivo Experiment. Scilit. [Link]

-

ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

-

National Center for Biotechnology Information. (n.d.). Inflammation-activated Protein Kinases as Targets for Drug Development. PMC. [Link]

-

IGBMC. (2010, June 24). DOCKING TUTORIAL. IGBMC. [Link]

-

MDPI. (2022, October 28). Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models. MDPI. [Link]

-

Preprints.org. (2025, June 10). A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]

-

MRC PPU. (n.d.). Targeting protein kinases for the development of anti-inflammatory drugs. MRC PPU. [Link]

-

PubMed. (2006, March 15). What makes a good anti-inflammatory drug target? PubMed. [Link]

-

Frontiers. (2021, March 18). Exploring Common Therapeutic Targets for Neurodegenerative Disorders Using Transcriptome Study. Frontiers. [Link]

-

PubMed. (2022, October 28). Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models. PubMed. [Link]

-

springermedizin.de. (2026, February 17). Pathological Protein Targets in Parkinson's Disease: Progress Towards the Development of Disease-Modifying Therapies. springermedizin.de. [Link]

-

MDPI. (2024, June 13). Role of Tau Protein in Neurodegenerative Diseases and Development of Its Targeted Drugs: A Literature Review. MDPI. [Link]

-

Frontiers. (n.d.). Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers. [Link]

-

National Center for Biotechnology Information. (n.d.). Paeoniflorin exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis. PMC. [Link]

-

PubMed. (2013, October 15). Neuroprotective Effects of Paeoniflorin, but Not the Isomer Albiflorin, Are Associated With the Suppression of Intracellular Calcium and calcium/calmodulin Protein Kinase II in PC12 Cells. PubMed. [Link]

-

EurekAlert! (2025, July 2). Researchers identify new protein target to control chronic inflammation. EurekAlert!. [Link]

-

ResearchGate. (n.d.). Neuroprotective effects of paeoniflorin on cell and animals model systems. ResearchGate. [Link]

-

Journal of Applied Pharmaceutical Science. (2025, June 6). Paeoniflorin and paeonol from Paeonia species are promising compounds with anticancer and other pharmacological properties. Journal of Applied Pharmaceutical Science. [Link]

-

Frontiers. (n.d.). Paeoniflorin, a Natural Product With Multiple Targets in Liver Diseases—A Mini Review. Frontiers. [Link]

-

PubMed. (2025, June 27). Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway. PubMed. [Link]

-

Frontiers. (2022, December 20). Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective. Frontiers. [Link]

-

KoreaScience. (2022, March 31). Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice. KoreaScience. [Link]

-

ResearchGate. (n.d.). Summary of paeoniflorin derivatives and their biological activities. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoylpaeoniflorin. PubChem. [Link]

-

Frontiers. (2022, September 2). Paeoniflorin in Paeoniaceae: Distribution, influencing factors, and biosynthesis. Frontiers. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models [mdpi.com]

- 4. Benzoylpaeoniflorin Activates Anti-Inflammatory Mechanisms to Mitigate Sepsis in Cell-Culture and Mouse Sepsis Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 6. shadecoder.com [shadecoder.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzoylpaeoniflorin alleviates psoriasis-like inflammation by modulating immune balance and inhibiting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Therapeutic potential of paeoniflorin in atherosclerosis: A cellular action and mechanism-based perspective [frontiersin.org]

- 10. Paeoniflorin exerts neuroprotective effects against glutamate-induced PC12 cellular cytotoxicity by inhibiting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Neuroprotective effects of paeoniflorin against neuronal oxidative stress and neuroinflammation induced by lipopolysaccharide in mice -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 12. Neuroprotective effects of paeoniflorin, but not the isomer albiflorin, are associated with the suppression of intracellular calcium and calcium/calmodulin protein kinase II in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. ijsrtjournal.com [ijsrtjournal.com]

- 15. Inflammation-activated Protein Kinases as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting protein kinases for the development of anti-inflammatory drugs | MRC PPU [ppu.mrc.ac.uk]

- 17. Protein Biomarkers Shared by Multiple Neurodegenerative Diseases Are Calmodulin-Binding Proteins Offering Novel and Potentially Universal Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzoylpaeoniflorin | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. scotchem.ac.uk [scotchem.ac.uk]

- 20. m.youtube.com [m.youtube.com]

- 21. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]

- 22. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. quora.com [quora.com]

- 24. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 25. researchgate.net [researchgate.net]

- 26. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 27. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 28. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

Troubleshooting & Optimization

Technical Support Center: 2'-O-Benzoylpaeoniflorin Peak Symmetry Optimization

Current Status: Online Agent: Senior Application Scientist (Chromatography Division) Ticket ID: BZP-SYM-001 Subject: Troubleshooting HPLC Peak Tailing (Asymmetry Factor > 1.2)

Executive Summary

2'-O-Benzoylpaeoniflorin is a monoterpene glycoside ester derived from Paeonia suffruticosa (Moutan Cortex). Unlike basic alkaloids that tail due to ionic interactions, this molecule typically exhibits tailing due to hydrogen bonding between its glycosidic hydroxyl groups and residual silanols on the stationary phase, or due to sample solvent mismatch (strong solvent effect).

Because this molecule contains an ester linkage, it is susceptible to hydrolysis. Therefore, standard high-pH "column washing" techniques used for other tailing peaks can degrade your analyte, creating split peaks that mimic tailing.

This guide prioritizes non-destructive troubleshooting steps to restore Gaussian peak shape (

Module 1: The Diagnostic Logic (Visualized)

Before altering your chemistry, use this logic tree to isolate the physical vs. chemical root causes.

Figure 1: Decision matrix for isolating peak asymmetry sources. Note that "Strong Solvent Effect" is the most common user error for glycosides extracted in pure alcohol.

Module 2: Root Cause Analysis & Solutions

1. The "Strong Solvent" Effect (Physical Cause)

The Issue: Researchers often extract Paeonia roots in 70-100% Ethanol or Methanol. If you inject this directly onto a C18 column equilibrating at 10-15% Acetonitrile (typical starting condition for glycosides), the sample solvent acts as a "strong" mobile phase plug. The Mechanism: The analyte molecules traveling in the center of the injection plug move faster than those at the edges (which mix with the weaker mobile phase). This causes "peak fronting" that can look like tailing or band broadening. The Fix:

-

Protocol: Evaporate the extraction solvent and reconstitute the sample in a solvent that matches your initial mobile phase conditions (e.g., Water:Acetonitrile 90:10).

2. Silanol Interactions (Chemical Cause)

The Issue: this compound has a glucose moiety rich in hydroxyl (-OH) groups. The Mechanism:

-

Type A Silica (Old): Contains acidic, isolated silanols (Si-OH). Even though the analyte is not a base, these silanols can hydrogen bond with the sugar hydroxyls, dragging the peak tail.

-

Ionization: At pH > 4, silanols deprotonate to Si-O⁻. While this compound is not cationic, the increased polarity of the surface disrupts the hydrophobic partition mechanism. The Fix:

-

Stationary Phase: Use a "Type B" high-purity silica column with extensive end-capping (e.g., Phenomenex Luna C18(2), Agilent ZORBAX Eclipse Plus).

-

Mobile Phase: Acidification is mandatory.

3. Mobile Phase Optimization

The choice of acid modifier is critical for peak symmetry.

| Parameter | Recommended Setting | Scientific Rationale |

| Aqueous Phase (A) | 0.1% Phosphoric Acid (HPLC-UV) 0.1% Formic Acid (LC-MS) | Phosphoric acid provides better silanol suppression due to higher ionic strength and lower pH (~2.1) compared to Formic acid (~2.7). |

| Organic Phase (B) | Acetonitrile (ACN) | ACN has a lower viscosity than Methanol, improving mass transfer kinetics and sharpening the peak. |

| Gradient Profile | 5% B | This compound elutes later than Paeoniflorin. A shallow gradient prevents co-elution with the parent glycoside. |

| Temperature | 25°C - 30°C | Higher temperatures improve peak shape but increase the risk of ester hydrolysis (degradation to benzoic acid). Do not exceed 35°C. |

Module 3: Step-by-Step Rescue Protocol

If your peak asymmetry (

Reagents Required:

-

Acetonitrile (HPLC Grade)

-

Milli-Q Water

-

Phosphoric Acid (85%)

-

Reference Standard: this compound (purity > 98%)

Step 1: System Passivation Flush the system with 50:50 Water:Isopropanol to remove any residual buffers or strongly retained hydrophobic contaminants from previous runs that might be bleeding into the baseline.

Step 2: Mobile Phase Preparation (The "Gold Standard" for UV)

-

Solvent A: Mix 1.0 mL of Phosphoric Acid into 1000 mL of water. Filter through 0.22 µm membrane.

-

Solvent B: 100% Acetonitrile.

-

Note: If using MS, substitute Phosphoric with 0.1% Formic Acid, but expect slightly broader peaks.

Step 3: Sample Preparation (Critical)

-

Dissolve 1 mg of standard in 1 mL of Solvent A (or a 90:10 mix of A:B).

-

Do NOT dissolve in pure Methanol.

-

Filter through a 0.22 µm PTFE or Nylon filter.

Step 4: The Gradient Run

-

Wavelength: 230 nm (Maximize sensitivity for benzoyl) and 254 nm.

-

Program:

-

0 min: 10% B

-

10 min: 25% B

-

30 min: 50% B

-

35 min: 10% B (Re-equilibrate for 10 mins)

-

Step 5: Analysis

Calculate the USP Tailing Factor (

-

Where

is peak width at 5% height.[7] -

Where

is the distance from peak maximum to the leading edge.[7] -

Target:

.

Frequently Asked Questions (FAQ)

Q: Can I use Triethylamine (TEA) to reduce tailing? A: Not recommended. TEA is typically used for basic alkaloids (like berberine) to compete for silanol sites. This compound is a neutral glycoside. TEA will increase the pH (potentially damaging the silica or the ester bond) and is difficult to flush out of the system. Low pH (Phosphoric acid) is the correct approach here.

Q: I see a small "shoulder" on the tail of my peak. Is this tailing? A: Likely not. This is often co-elution .

-

Isomerism: Benzoylalbiflorin is an isomer that often co-exists in Paeonia extracts. It elutes very close to benzoylpaeoniflorin.

-

Hydrolysis: If your sample sat in the autosampler for >12 hours, the benzoyl group may have hydrolyzed, releasing Benzoic Acid. Benzoic acid elutes later than paeoniflorin but can overlap with the benzoyl-derivative depending on the gradient.

Q: Why does my peak look better in Methanol mobile phase but the pressure is too high? A: Methanol is more protic than Acetonitrile and can suppress silanol interactions via hydrogen bonding. However, it has higher viscosity. If you must use Methanol, increase the column temperature to 35°C to lower backpressure, but monitor for analyte degradation.

References

- Chinese Pharmacopoeia Commission. (2020). Pharmacopoeia of the People's Republic of China.

-

He, C., et al. (2014). "Quality assessment of Radix Paeoniae Alba and Radix Paeoniae Rubra...". Journal of Separation Science. (Discusses separation of paeoniflorin isomers). Link

-

Li, S.L., et al. (2005). "Chemical profiling of Paeonia lactiflora...". Journal of Chromatography A. (Establishes fragmentation patterns and elution order of benzoyl-derivatives). Link

-

Chromatography Online. (2019). "HPLC Diagnostic Skills II – Tailing Peaks". (General mechanisms for silanol interactions). Link

-

Phenomenex. (2025).[3][4][8] "How to Reduce Peak Tailing in HPLC". (Technical guide on end-capping and pH effects). Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 4. researchgate.net [researchgate.net]

- 5. cdn.amegroups.cn [cdn.amegroups.cn]

- 6. japsonline.com [japsonline.com]

- 7. chromtech.com [chromtech.com]

- 8. HPLC-guided isolation and characterization of monoterpene glycosides from the dried roots bark of Paeonia × suffruticosa Andr - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: High-Performance Separation of 2'-O-Benzoylpaeoniflorin

[1][2][3][4]

Executive Summary

2'-O-Benzoylpaeoniflorin (2'-O-BP) presents a unique chromatographic challenge due to its dual-labile nature. It contains a glycosidic bond (acid-sensitive) and a benzoyl ester linkage (base-sensitive).[1][2][3][4]

This guide moves beyond generic HPLC advice to address the specific physicochemical constraints of this molecule. The optimization of mobile phase pH is not merely about peak shape; it is a critical control point for analyte integrity.[5]

Module 1: The Stability-pH Paradox (Troubleshooting Degradation)

User Question: "I am observing a decrease in 2'-O-BP peak area over the course of my sequence, and a new peak is appearing at an earlier retention time. Is my column failing?"

Technical Diagnosis: This is likely not a column failure but a mobile phase pH incompatibility . 2'-O-BP is an ester derivative of paeoniflorin.[1][2][3][4] If your mobile phase pH approaches neutral or alkaline conditions (pH > 6.0), or if the sample solvent is slightly alkaline, the benzoyl ester undergoes hydrolysis (saponification).

The Mechanism: Under alkaline stress, the ester bond cleaves, releasing Benzoic Acid and reverting the molecule back to Paeoniflorin .

-

Ghost Peak 1: Paeoniflorin (elutes earlier due to higher polarity).[1][2][3]

-

Ghost Peak 2: Benzoic Acid (elutes later or co-elutes depending on gradient).[2][3]

Visualization: Degradation Pathway

The following diagram illustrates the structural breakdown you must prevent.

[1][2][3][4] Corrective Protocol:

-

Immediate Action: Check the pH of the aqueous mobile phase.[6] It must be acidic .

-

Target pH: Maintain pH between 2.5 and 3.0 .

-

Why? This range is acidic enough to stabilize the ester but not so acidic (pH < 1.5) that it risks hydrolyzing the glycosidic bond over long analytical runs.

-

Module 2: Peak Shape & Tailing (Silanol Management)[1][2][3][4]

User Question: "My 2'-O-BP peak is tailing (Asymmetry > 1.5). Since the molecule is neutral, why does pH matter?"

Technical Diagnosis: While 2'-O-BP is effectively neutral in the working range, the silica support of your column is not.[2] Residual silanols (Si-OH) on C18 columns have a pKa of approximately 3.5–4.5.[1][2][3][4]

-

At pH > 4.0: Silanols deprotonate (Si-O⁻).[1][2][3][4] Even weak dipoles in the glycoside sugar moiety can interact with these negative charges via hydrogen bonding or ion-dipole interactions, causing tailing.[2][4]

-

At pH < 3.0: Silanols remain protonated (neutral), eliminating this secondary interaction mechanism.[2][3][4]

Optimization Data Table:

| Parameter | Condition A (Poor) | Condition B (Optimized) |

| Mobile Phase A | Water (Unbuffered) | 0.1% Phosphoric Acid in Water |

| Measured pH | ~6.5 - 7.0 | ~2.1 - 2.5 |

| Silanol State | Ionized (Si-O⁻) | Neutral (Si-OH) |

| Peak Symmetry (USP) | 1.4 - 1.8 (Tailing) | 0.95 - 1.1 (Sharp) |

| Resolution (Rs) | < 1.5 (vs. Paeoniflorin) | > 2.0 |

Module 3: Buffer Selection & Method Robustness

User Question: "Should I use Formic Acid or Phosphoric Acid? Does it affect the separation?"

Technical Diagnosis: The choice depends strictly on your detection method.

Scenario A: HPLC-UV (Standard QC)

Recommendation: 0.1% Phosphoric Acid (H₃PO₄) [1][2][3][4]

-

Reasoning: Phosphoric acid is UV transparent at low wavelengths (230 nm), which is the absorption maximum for the benzoyl group. Formic acid has a UV cutoff that can cause baseline noise at 230 nm.[2][7]

-

Protocol: Add 1.0 mL of 85% H₃PO₄ to 1000 mL of HPLC-grade water.

Scenario B: LC-MS (Pharmacokinetics/Metabolism)

Recommendation: 0.1% Formic Acid [1][2][3][4][7][8]

-

Reasoning: Phosphoric acid is non-volatile and will ruin a mass spectrometer source. Formic acid provides the necessary protons (pH ~2.7) for silanol suppression and is volatile.[3]

-

Protocol: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of water.

Decision Workflow

The following logic tree guides your method development choices.

Standardized Experimental Protocol

To ensure reproducibility and prevent degradation, follow this exact preparation sequence.

Mobile Phase Preparation (UV Detection)[1][2][3][4]

-

Measure: 1000 mL of HPLC-grade water.

-

Acidify: Add 1.0 mL of Phosphoric Acid (85%) .

-

Mix & Degas: Sonicate for 10 minutes.

-

Verify: Measure pH. Target range: 2.1 ± 0.2 .

Sample Diluent

References

-

Simultaneous Determination of Phytochemical Constituents in Paeonia lactiflora Extracts.

-

Metabolism Studies of Paeoniflorin in R

-

Mobile Phase Optimiz

-

PubChem Compound Summary: Benzoyloxypaeoniflorin. [2]

Sources

- 1. Benzoylpaeoniflorin | C30H32O12 | CID 21631106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoyloxypaeoniflorin | C30H32O13 | CID 21631107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 38642-49-8: Benzoylpaeoniflorin | CymitQuimica [cymitquimica.com]

- 4. benzoylpaeoniflorin | 38642-49-8 [chemicalbook.com]

- 5. moravek.com [moravek.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the In Vivo Administration of 2'-O-Benzoylpaeoniflorin

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of 2'-O-Benzoylpaeoniflorin and its subsequent in vivo administration. This document provides a combination of frequently asked questions for quick reference and in-depth troubleshooting guides with detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and formulation of this compound.

Q1: What is this compound, and why is its solubility a concern?

A1: this compound is a monoterpene glycoside, often isolated from the roots of Paeonia species.[1] It is a derivative of paeoniflorin, a more widely studied compound from the same plant family.[1] The key challenge with this compound lies in its physicochemical properties. It is a lipophilic molecule with poor water solubility, which significantly hinders its absorption and bioavailability when administered in vivo, particularly through the oral route.[2][3] This poor solubility can lead to low and variable drug levels in the bloodstream, making it difficult to achieve a therapeutic effect.[4]

Q2: What are the initial recommended solvents for this compound?

A2: For in vitro and analytical purposes, this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.[5][6] However, for in vivo administration, the use of these solvents is often limited due to toxicity concerns. Therefore, it is crucial to develop aqueous-based formulations for safe and effective delivery to animal models.

Q3: Can I simply use a co-solvent system for my in vivo studies?

A3: A co-solvent system, which involves a mixture of a water-miscible organic solvent and water, can be a straightforward initial approach to enhance the solubility of this compound.[7] Common co-solvents used in preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.[8] However, there are limitations. High concentrations of organic solvents can cause toxicity and irritation.[8] Furthermore, upon administration and dilution with physiological fluids, the drug may precipitate out of the solution, leading to reduced absorption.[9] Therefore, while co-solvency can be a starting point, more advanced formulation strategies are often necessary for robust in vivo studies.

Q4: What are the main strategies to improve the in vivo performance of this compound?

A4: The primary strategies for enhancing the in vivo performance of poorly soluble compounds like this compound focus on increasing the dissolution rate and/or the apparent solubility. These methods include:

-

Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[10][11]

-

Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance aqueous solubility.[7][12]

-

Solid Dispersions: Dispersing the drug in a hydrophilic carrier at a molecular level can improve its dissolution.[10][13]

-

Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) or liposomes can improve absorption.[2][8]

-

Nanotechnology-Based Approaches: Formulating the drug into nanoparticles can significantly increase its surface area and solubility.[14][15][16]

The choice of method depends on the desired route of administration, the required dose, and the physicochemical properties of the drug.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting guides with step-by-step protocols for common solubility enhancement techniques applicable to this compound.

Guide 1: Co-Solvent System Optimization

Issue: Difficulty in preparing a stable and safe injectable or oral solution of this compound using simple solvents.